molecular formula C18H17N3O2 B7730133 MFCD03132461

MFCD03132461

Cat. No.: B7730133
M. Wt: 307.3 g/mol
InChI Key: OWUJSGVFSLJAAR-NTCAYCPXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

MFCD03132461 is a chemical compound with a unique structure and properties that have garnered interest in various scientific fields. This compound is known for its potential applications in chemistry, biology, medicine, and industry. Understanding its synthesis, reactions, and applications can provide valuable insights into its utility and significance.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of MFCD03132461 involves specific reaction conditions and reagents. While detailed synthetic routes are proprietary and may vary, common methods include the use of specific catalysts and controlled environments to ensure the purity and yield of the compound. Industrial production methods often involve scaling up these laboratory procedures to produce larger quantities while maintaining quality and consistency.

Chemical Reactions Analysis

Types of Reactions: MFCD03132461 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by specific reagents and conditions that optimize the formation of desired products.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The conditions for these reactions typically involve controlled temperatures, pressures, and pH levels to ensure optimal reaction rates and product yields.

Major Products: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. These products can range from simple derivatives to more complex compounds with enhanced properties and functionalities.

Scientific Research Applications

MFCD03132461 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic transformations. In biology, it serves as a tool for studying cellular processes and interactions. In medicine, it has potential therapeutic applications, including drug development and disease treatment. In industry, this compound is utilized in the production of specialized materials and chemicals.

Mechanism of Action

The mechanism of action of MFCD03132461 involves its interaction with specific molecular targets and pathways These interactions can modulate various biological processes, leading to desired effects

Comparison with Similar Compounds

MFCD03132461 can be compared with other similar compounds to highlight its uniqueness. Similar compounds may share structural features or functional groups, but this compound’s specific properties and applications set it apart. Some similar compounds include those with analogous chemical structures or similar reactivity profiles.

Conclusion

This compound is a versatile compound with significant potential in various scientific fields. Its unique properties, synthesis methods, and applications make it a valuable tool for researchers and industry professionals alike. Understanding its chemical reactions, mechanism of action, and comparison with similar compounds can further enhance its utility and application.

Properties

IUPAC Name

(E)-2-cyano-3-(2-propoxyphenyl)-N-pyridin-2-ylprop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O2/c1-2-11-23-16-8-4-3-7-14(16)12-15(13-19)18(22)21-17-9-5-6-10-20-17/h3-10,12H,2,11H2,1H3,(H,20,21,22)/b15-12+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWUJSGVFSLJAAR-NTCAYCPXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=CC=C1C=C(C#N)C(=O)NC2=CC=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCOC1=CC=CC=C1/C=C(\C#N)/C(=O)NC2=CC=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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